tert-Butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its tert-butyl ester group, methoxyphenyl moiety, and piperidine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: : This can be achieved through the cyclization of a linear precursor containing the appropriate functional groups.
Introduction of the Methoxyphenyl Group: : This involves the reaction of the piperidine intermediate with a methoxyphenyl derivative under suitable conditions.
Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of catalysts, controlled temperatures, and pressures to ensure the reactions proceed smoothly and with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxyphenyl group can be oxidized to form the corresponding quinone derivative.
Reduction: : The carbonyl group in the ethoxycarbonyl moiety can be reduced to an alcohol.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of ethyl 4-(4-(ethoxycarbonyl)-2-methoxyphenoxy)methylpiperidine-1-carboxylate.
Substitution: : Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of tert-Butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate depends on its specific biological target. Generally, it may involve binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in its biological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Tert-Butyl 4-((4-(ethoxycarbonyl)-2-methoxyphenoxy)methyl)piperidine-1-carboxylate: can be compared with other similar compounds, such as:
Tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate: : Similar structure but lacks the methoxy group.
Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: : Similar functional groups but different ring structure.
These compounds may have different biological activities and properties due to the variations in their structures.
Properties
IUPAC Name |
tert-butyl 4-[(4-ethoxycarbonyl-2-methoxyphenoxy)methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6/c1-6-26-19(23)16-7-8-17(18(13-16)25-5)27-14-15-9-11-22(12-10-15)20(24)28-21(2,3)4/h7-8,13,15H,6,9-12,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTLVKDBACKIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619236 | |
Record name | tert-Butyl 4-{[4-(ethoxycarbonyl)-2-methoxyphenoxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264208-58-4 | |
Record name | tert-Butyl 4-{[4-(ethoxycarbonyl)-2-methoxyphenoxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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